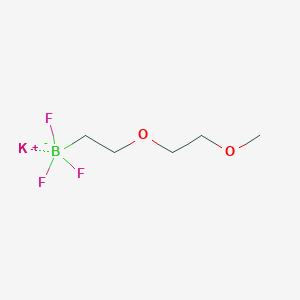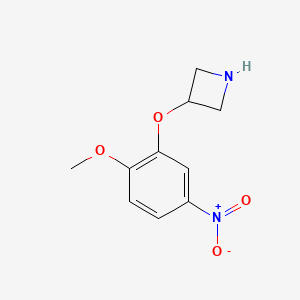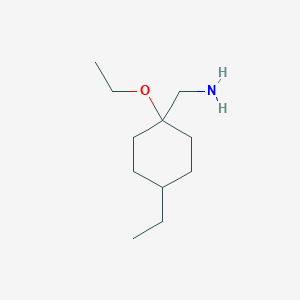
(1-Ethoxy-4-ethylcyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethoxy-4-ethylcyclohexyl)methanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclohexane ring substituted with an ethoxy group, an ethyl group, and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-4-ethylcyclohexyl)methanamine typically involves the reaction of 4-ethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-ethylcyclohexanol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts and solvents can optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions
(1-Ethoxy-4-ethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylcyclohexanone, while reduction may produce 1-ethoxy-4-ethylcyclohexanol .
科学的研究の応用
(1-Ethoxy-4-ethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Ethoxy-4-ethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
類似化合物との比較
Similar Compounds
(1-Ethoxycycloheptyl)methanamine: Similar in structure but with a seven-membered ring.
(4-Ethylcyclohexyl)methanamine: Lacks the ethoxy group.
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Contains an ethynyl group instead of an ethoxy group.
Uniqueness
(1-Ethoxy-4-ethylcyclohexyl)methanamine is unique due to the presence of both ethoxy and ethyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
(1-ethoxy-4-ethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9,12H2,1-2H3 |
InChIキー |
SPDZMDMLHISKPS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(CN)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


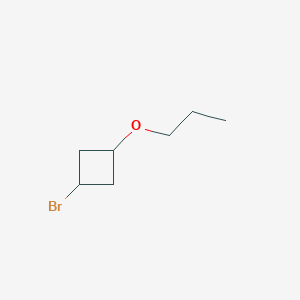

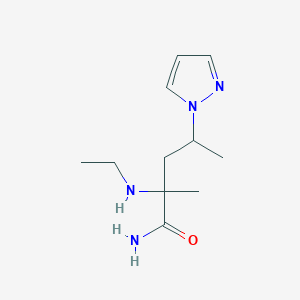

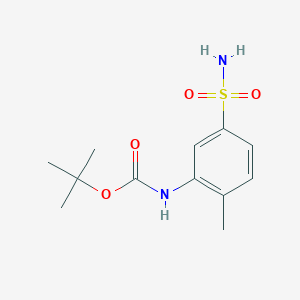
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)

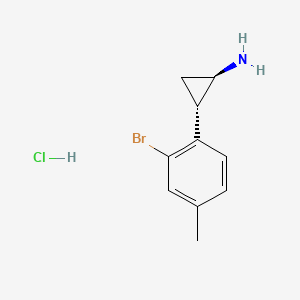
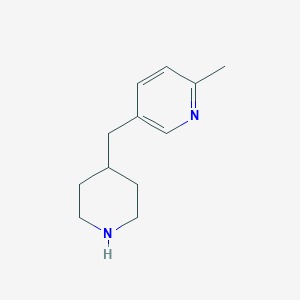
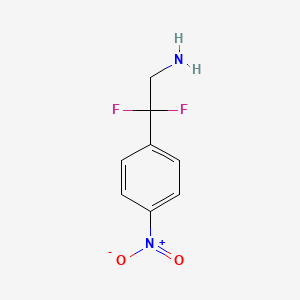
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

